

Application Notes and Protocols for Imaging the Peptide "TYMPVEEGEYIVNISYADQPKKNSPFTAKKQPGPKVDLSGVKAYGPG"

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Compound of Interest

Compound Name: TYMPVEEGEYIVNISYADQPKKNSPFTAKKQPGPKVD
LSGVKAYGPG

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Introduction

This document provides detailed techniques for labeling the peptide with the sequence **TYMPVEEGEYIVNISYADQPKKNSPFTAKKQPGPKVDLSGVKAYGPG** for a variety of imaging applications. The protocols outlined below are designed to be comprehensive and accessible to researchers with experience in peptide chemistry and bioconjugation.

Peptide Sequence Analysis

The target peptide is a 48-amino acid sequence with a molecular weight of approximately 5267 g/mol. An analysis of its amino acid composition reveals several potential sites for labeling:

- **Primary Amines:** The N-terminus and the side chains of the eight Lysine (K) residues offer multiple sites for amine-reactive labeling.
- **Phenolic Group:** The single Tyrosine (Y) residue provides a site for radioiodination.
- **No Cysteine:** The absence of Cysteine (C) residues means that thiol-reactive chemistries (e.g., maleimides) are not directly applicable without prior modification of the peptide.

Based on this analysis, the following labeling strategies are recommended and detailed below:

- Fluorescent Labeling via Amine-Reactive Dyes
- Biotinylation for Avidin/Streptavidin-based Detection
- Radiolabeling for PET/SPECT Imaging

Fluorescent Labeling

Fluorescent labeling is a versatile technique for visualizing the peptide in various experimental settings, including fluorescence microscopy and flow cytometry. The most common approach for labeling peptides is through the reaction of an amine-reactive fluorescent dye with the primary amines of the peptide.

Protocol: Amine-Reactive Fluorescent Dye Labeling using NHS Esters

This protocol describes the labeling of the peptide with a fluorescent dye N-hydroxysuccinimide (NHS) ester. NHS esters react with primary amines at the N-terminus and lysine residues to form stable amide bonds.

Materials:

- Peptide "**TYMPVEEGEYIVNISYADQPKKNSPFTAKKQPGPKVDLSGVKAYGPG**"
- Amine-reactive fluorescent dye NHS ester (e.g., FITC, Alexa Fluor™ 488 NHS Ester, Cy5 NHS Ester)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- 0.1 M Sodium Bicarbonate buffer, pH 8.3
- 1 M Tris-HCl, pH 8.0 (for quenching)
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
- Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)
- Water with 0.1% Trifluoroacetic Acid (TFA)

Experimental Protocol:

- **Peptide Preparation:** Dissolve the peptide in the 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.
- **Dye Preparation:** Immediately before use, dissolve the amine-reactive fluorescent dye NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.^[1]
- **Labeling Reaction:**
 - Add a 5 to 10-fold molar excess of the dissolved dye to the peptide solution.^[2] The optimal ratio may need to be determined empirically.
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.^[1] Gentle stirring or occasional vortexing can improve conjugation efficiency.
- **Quenching:** Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50-100 mM to quench the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.
- **Purification:**
 - Purify the labeled peptide from unreacted dye and byproducts using RP-HPLC.
 - Column: C18 column (e.g., 5 µm particle size, 100 Å pore size).
 - Mobile Phase A: 0.1% TFA in water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.
 - Gradient: A typical gradient would be a linear increase from 5% to 65% Mobile Phase B over 30 minutes. The optimal gradient will depend on the specific dye used.
 - Monitor the elution profile at the absorbance maximum of the dye and at 220 nm for the peptide backbone.
 - Collect the fractions containing the labeled peptide.

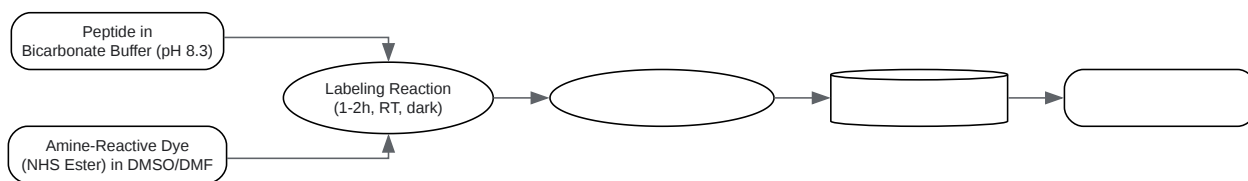
- Verification and Storage:

- Confirm the identity and purity of the labeled peptide using mass spectrometry.
- Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light.

Data Presentation: Properties of Common Fluorescent Dyes

Fluorophore	Excitation (nm)	Emission (nm)	Molar Extinction Coefficient (cm ⁻¹ M ⁻¹)	Quantum Yield
FITC	494	518	~70,000	0.92
Alexa Fluor™ 488	495	519	~71,000	0.92
Cy3	550	570	~150,000	0.15
Alexa Fluor™ 555	555	565	~150,000	0.10
Cy5	650	670	~250,000	0.20
Alexa Fluor™ 647	650	668	~239,000	0.33

Visualization: Fluorescent Labeling Workflow



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Workflow for amine-reactive fluorescent labeling of the peptide.

Biotinylation

Biotinylation enables the detection and purification of the peptide through its high-affinity interaction with avidin or streptavidin. This is particularly useful for pull-down assays, immunoassays, and imaging with streptavidin-conjugated probes.

Protocol: Amine-Reactive Biotinylation using Biotin-NHS

This protocol details the conjugation of biotin to the peptide using an N-hydroxysuccinimide (NHS) ester of biotin.

Materials:

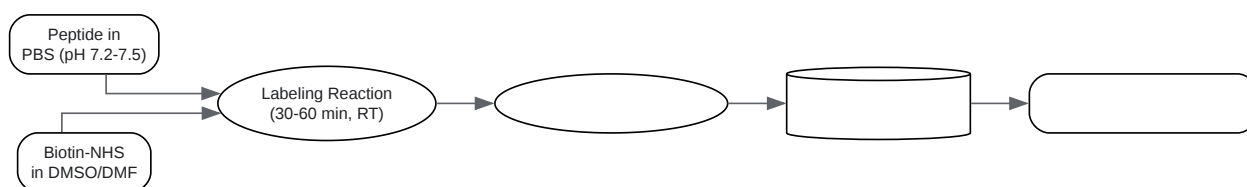
- Peptide "TYMPVEEGEYIVNISYADQPKKNSPFTAKKQPGPKVDLSGVKAYGPG"
- Biotin-NHS or Sulfo-NHS-Biotin
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (for Biotin-NHS)
- 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5

- 1 M Tris-HCl, pH 8.0 (for quenching)
- Desalting column (e.g., Sephadex G-25) or RP-HPLC system

Experimental Protocol:

- Peptide Preparation: Dissolve the peptide in 0.1 M PBS (pH 7.2-7.5) to a concentration of 1-5 mg/mL.
- Biotin Reagent Preparation: Immediately before use, dissolve Biotin-NHS in a small amount of DMF or DMSO, or dissolve Sulfo-NHS-Biotin directly in the reaction buffer.
- Labeling Reaction:
 - Add a 10 to 20-fold molar excess of the biotinylation reagent to the peptide solution.
 - Incubate the reaction for 30-60 minutes at room temperature.
- Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50-100 mM to quench the reaction. Incubate for 15-30 minutes at room temperature.
- Purification:
 - Remove excess, non-reacted biotin using a desalting column for rapid purification.
 - For higher purity, use RP-HPLC as described in the fluorescent labeling protocol.
- Verification and Storage:
 - Confirm biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.
 - Store the lyophilized biotinylated peptide at -20°C.

Visualization: Biotinylation Workflow



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Workflow for amine-reactive biotinylation of the peptide.

Radiolabeling for PET/SPECT Imaging

Radiolabeling allows for highly sensitive in vivo imaging. Two primary strategies are presented: radioiodination of the tyrosine residue and conjugation of a chelator for radiometals to lysine residues.

Protocol 3A: Radioiodination of Tyrosine

This protocol describes the direct radioiodination of the tyrosine residue using the Chloramine-T method.[3][4][5]

Materials:

- Peptide "**TYMPVEEGEYIVNISYADQPKKNSPFTAKKQPGPKVDLSGVKAYGPG**"
- Na[¹²⁵I] or Na[¹³¹I] for SPECT imaging
- 0.5 M Sodium Phosphate buffer, pH 7.5
- Chloramine-T solution (1 mg/mL in phosphate buffer)
- Sodium metabisulfite solution (2 mg/mL in phosphate buffer, quenching agent)
- Potassium iodide solution (2 mg/mL in phosphate buffer, carrier)
- C18 Sep-Pak cartridge or RP-HPLC system

Experimental Protocol:

- **Reaction Setup:** In a shielded vial, combine 5-10 µg of the peptide dissolved in 0.5 M sodium phosphate buffer (pH 7.5) and the desired amount of Na[¹²⁵I] or Na[¹³¹I].
- **Initiation of Iodination:** Add 10-20 µL of the Chloramine-T solution to initiate the oxidation of iodide.[\[4\]](#)
- **Reaction Time:** Allow the reaction to proceed for 60-120 seconds at room temperature with gentle agitation.[\[6\]](#)
- **Quenching:** Stop the reaction by adding 20-40 µL of the sodium metabisulfite solution.
- **Addition of Carrier:** Add 100 µL of the potassium iodide solution.
- **Purification:**
 - **Solid-Phase Extraction:** Pre-activate a C18 Sep-Pak cartridge with ethanol and then water. Load the reaction mixture, wash with water to remove unreacted iodine, and elute the radioiodinated peptide with ethanol or acetonitrile.
 - **RP-HPLC:** For higher purity, use RP-HPLC with a gradient of acetonitrile in water containing 0.1% TFA.
- **Quality Control:** Determine the radiochemical purity by radio-TLC or radio-HPLC.

Protocol 3B: Chelator Conjugation and Radiolabeling with Gallium-68

This protocol involves a two-step process: first, the conjugation of a chelator (DOTA-NHS ester) to the peptide's primary amines, followed by radiolabeling with Gallium-68 (⁶⁸Ga) for PET imaging.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Part 1: DOTA-NHS Ester Conjugation**Materials:**

- Peptide "**TYMPVEEGEYIVNISYADQPKKNSPFTAKKQPGPKVDLSGVKAYGPG**"
- DOTA-NHS ester
- 0.1 M Sodium Bicarbonate buffer, pH 8.5

- RP-HPLC system

Experimental Protocol:

- Peptide Preparation: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a concentration of 2-5 mg/mL.
- DOTA-NHS Preparation: Dissolve DOTA-NHS ester in anhydrous DMSO to a concentration of 10-20 mg/mL immediately before use.
- Conjugation Reaction:
 - Add a 3 to 5-fold molar excess of the DOTA-NHS ester solution to the peptide solution.
 - Incubate for 1-2 hours at room temperature.
- Purification:
 - Purify the DOTA-conjugated peptide by RP-HPLC using a C18 column and a water/acetonitrile gradient with 0.1% TFA.
 - Collect and lyophilize the fractions containing the DOTA-peptide conjugate.
 - Confirm the product by mass spectrometry.

Part 2: ^{68}Ga Radiolabeling

Materials:

- DOTA-conjugated peptide
- $^{68}\text{Ge}/^{68}\text{Ga}$ generator
- 0.1 M HCl (for elution from generator)
- 1 M Sodium Acetate buffer, pH 4.5[9]
- Cation exchange cartridge (e.g., SCX)
- Heating block

Experimental Protocol:

- ^{68}Ga Elution and Trapping: Elute the $^{68}\text{Ge}/^{68}\text{Ga}$ generator with 0.1 M HCl. Pass the eluate through a cation exchange cartridge to trap the $^{68}\text{Ga}^{3+}$. [9]
- Elution of ^{68}Ga : Elute the trapped $^{68}\text{Ga}^{3+}$ from the cartridge with a small volume of 5 M NaCl/0.1 M HCl directly into the reaction vial. [9]
- Labeling Reaction:
 - To the eluted ^{68}Ga , add 10-50 μg of the DOTA-conjugated peptide dissolved in 1 M sodium acetate buffer (pH 4.5). [9] The final pH should be between 3.5 and 4.5.
 - Heat the reaction mixture at 95°C for 5-10 minutes. [9]

- Purification and Quality Control:

- The radiolabeled peptide can often be used without further purification if the labeling efficiency is high.
- If necessary, purify using a C18 Sep-Pak cartridge.
- Determine the radiochemical purity using radio-TLC or radio-HPLC.

Visualization: Radiolabeling Workflows

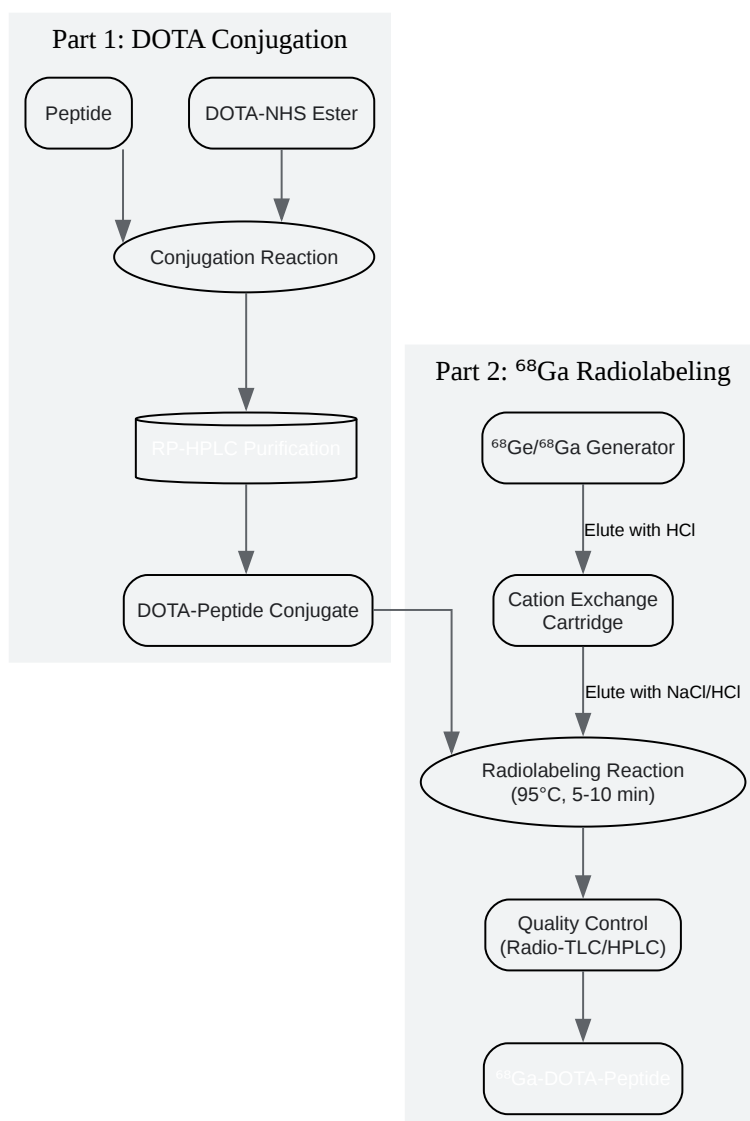
A. Radioiodination of Tyrosine



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Workflow for the radioiodination of the peptide's tyrosine residue.

B. Chelator Conjugation and ^{68}Ga Labeling



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Workflow for DOTA conjugation and ^{68}Ga radiolabeling.

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